6-piperazin-1-yl-3H-pyrimidin-4-one
Overview
Description
“6-piperazin-1-yl-3H-pyrimidin-4-one” is a chemical compound with the IUPAC name 6-(piperazin-1-yl)pyrimidine-2,4-diol . It has a molecular weight of 196.21 . This compound is a solid in its physical form .
Synthesis Analysis
There are several methods to synthesize “this compound”. One method involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves the synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N4O2/c13-7-5-6 (10-8 (14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2, (H2,10,11,13,14) .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 196.21 .Scientific Research Applications
Anticancer Activity
- A study by Mallesha et al. (2012) synthesized derivatives of 6-piperazin-1-yl-pyrimidin-4-one, showing antiproliferative effects against several human cancer cell lines.
- Ghule et al. (2013) developed derivatives with anticancer and anti-inflammatory activity.
- Çiftçi et al. (2021) investigated benzimidazole derivatives bearing this compound for their anticancer activities.
Antimicrobial Activity
- The work by Yurttaş et al. (2016) synthesized derivatives to test against microorganism strains, showing high antimicrobial activity.
- Krishnamurthy et al. (2011) explored derivatives as antimicrobial agents against various bacterial strains.
Other Applications
- In the field of enzyme inhibition, Kaya et al. (2017) synthesized derivatives for selective monoamine oxidase A inhibitory activity.
- Nagalakshmamma et al. (2020) developed compounds for antiviral activity against tobacco mosaic virus.
Metabolic and Pharmacokinetic Studies
- Sharma et al. (2012) examined the metabolism and pharmacokinetics of a related inhibitor in rats, dogs, and humans.
- Gong et al. (2010) identified the metabolites of flumatinib, which contains a similar structure, in chronic myelogenous leukemia patients.
Miscellaneous Research
- Roma et al. (2003) synthesized derivatives as antiplatelet agents.
- Raviña et al. (2000) evaluated compounds for affinity towards dopamine and serotonin receptors as potential antipsychotics.
Properties
IUPAC Name |
4-piperazin-1-yl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-8-5-7(10-6-11-8)12-3-1-9-2-4-12/h5-6,9H,1-4H2,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGKXFORSQQHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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